tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21Cl2N3O3 and a molar mass of 362.25 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group and a 2,4-dichloropyrimidin-5-ylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves several steps. One common synthetic route starts with the reaction of pyrrolidine with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate. This intermediate is then reacted with 2,4-dichloropyrimidine-5-methanol under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Scientific Research Applications
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the target. The pyrrolidine ring and the 2,4-dichloropyrimidine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of a pyrrolidine ring and a pyrazole moiety instead of a pyrimidine moiety.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound has a pyridine moiety instead of a pyrimidine moiety and a different substitution pattern on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dichloropyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-5-11(20)9-22-8-10-7-18-13(17)19-12(10)16/h7,11H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPYORZYDUMXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.